molecular formula C10H9N2NaO2 B6261040 sodium 3-amino-1-methyl-1H-indole-2-carboxylate CAS No. 2172573-70-3

sodium 3-amino-1-methyl-1H-indole-2-carboxylate

Cat. No.: B6261040
CAS No.: 2172573-70-3
M. Wt: 212.2
InChI Key:
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Description

Sodium 3-amino-1-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 3-amino-1-methyl-1H-indole-2-carboxylate typically involves the reaction of 3-amino-1-methyl-1H-indole-2-carboxylic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sodium salt. The general reaction scheme is as follows:

    Starting Material: 3-amino-1-methyl-1H-indole-2-carboxylic acid.

    Reagent: Sodium hydroxide (NaOH).

    Reaction Conditions: The reaction is typically conducted in an aqueous medium at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-amino-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Sodium 3-amino-1-methyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 3-amino-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-methyl-1H-indole-2-carboxylic acid: The parent compound without the sodium salt.

    1-methyl-1H-indole-2-carboxylic acid: Lacks the amino group.

    3-amino-1H-indole-2-carboxylic acid: Lacks the methyl group.

Uniqueness

Sodium 3-amino-1-methyl-1H-indole-2-carboxylate is unique due to the presence of both the amino and methyl groups, which can influence its chemical reactivity and biological activity. The sodium salt form also enhances its solubility in water, making it more suitable for certain applications.

Properties

CAS No.

2172573-70-3

Molecular Formula

C10H9N2NaO2

Molecular Weight

212.2

Purity

70

Origin of Product

United States

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